molecular formula C17H14ClNO4 B14958103 7-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

7-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B14958103
M. Wt: 331.7 g/mol
InChI Key: JUZFTYXREZAHCQ-UHFFFAOYSA-N
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Description

7-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific substituents, such as the chloro and methoxy groups, are introduced through subsequent reactions involving halogenation and methylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance sustainability and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it could modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact pathways and targets depend on the specific biological context and require further research for detailed elucidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and methoxy substituents, along with the indole core, make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

7-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one

InChI

InChI=1S/C17H14ClNO4/c1-23-14-8-3-2-5-10(14)13(20)9-17(22)11-6-4-7-12(18)15(11)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21)

InChI Key

JUZFTYXREZAHCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2(C3=C(C(=CC=C3)Cl)NC2=O)O

Origin of Product

United States

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